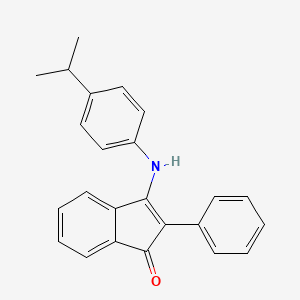

3-(4-isopropylanilino)-2-phenyl-1H-inden-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

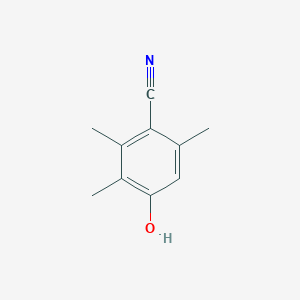

3-(4-isopropylanilino)-2-phenyl-1H-inden-1-one, also known as 4-IPA, is a synthetic compound belonging to the class of indene derivatives. It is an aromatic heterocyclic compound with a molecular formula of C17H15NO. 4-IPA has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Amino Acid Catabolism and Alcohols

- Catabolism of Amino Acids to Alcohols : A study by Dickinson et al. (2003) on the catabolism of amino acids like phenylalanine in Saccharomyces cerevisiae reveals the conversion of these amino acids to long-chain and complex alcohols. This process involves deamination followed by decarboxylation, highlighting the biochemical versatility of amino acids beyond their role as protein building blocks (Dickinson, Salgado, & Hewlins, 2003).

Metabolic Pathways and Engineering

- Phenylalanine Metabolism in Conifers : Pascual et al. (2016) review the biosynthesis and metabolic fate of phenylalanine in conifer trees, illustrating its central role in linking carbon from photosynthesis to the biosynthesis of phenylpropanoids, including lignin. This study underscores the importance of phenylalanine in plant metabolism and its potential for bioengineering applications (Pascual et al., 2016).

Phenylpropanoid Biosynthesis

- Phenylpropanoid Production via Metabolic Engineering : Kong (2015) discusses the role of phenylalanine ammonia-lyase (PAL) in the production of phenylpropanoids through metabolic engineering. This enzyme catalyzes the deamination of phenylalanine, a key step in the phenylpropanoid pathway, highlighting the potential for engineering pathways to enhance the production of valuable secondary metabolites (Kong, 2015).

properties

IUPAC Name |

2-phenyl-3-(4-propan-2-ylanilino)inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO/c1-16(2)17-12-14-19(15-13-17)25-23-20-10-6-7-11-21(20)24(26)22(23)18-8-4-3-5-9-18/h3-16,25H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMRAYYQKPIOQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-isopropylanilino)-2-phenyl-1H-inden-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2744808.png)

![2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B2744809.png)

![3,4-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2744813.png)

![5-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B2744816.png)

![1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole](/img/structure/B2744819.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2744823.png)

![N-(2-chlorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2744829.png)